molecular formula C12H13IO3 B12598580 Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate CAS No. 624727-25-9

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate

Cat. No.: B12598580
CAS No.: 624727-25-9
M. Wt: 332.13 g/mol
InChI Key: ZENQLONROXFMHR-UHFFFAOYSA-N
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Description

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a prop-2-en-1-yl group, which is further connected to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxybenzoic acid and 3-iodoprop-2-en-1-ol.

    Esterification: The 6-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-methoxybenzoate.

    Alkylation: The methyl 6-methoxybenzoate is then subjected to alkylation with 3-iodoprop-2-en-1-ol under basic conditions, typically using a base like potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Continuous Alkylation: Continuous flow alkylation processes to ensure high yield and purity.

    Purification: The final product would be purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of saturated benzoate derivatives.

Scientific Research Applications

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methoxybenzoate moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromoprop-2-en-1-yl)-6-methoxybenzoate
  • Methyl 2-(3-chloroprop-2-en-1-yl)-6-methoxybenzoate
  • Methyl 2-(3-fluoroprop-2-en-1-yl)-6-methoxybenzoate

Uniqueness

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and more effective in binding to biological targets.

Properties

CAS No.

624727-25-9

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

methyl 2-(3-iodoprop-2-enyl)-6-methoxybenzoate

InChI

InChI=1S/C12H13IO3/c1-15-10-7-3-5-9(6-4-8-13)11(10)12(14)16-2/h3-5,7-8H,6H2,1-2H3

InChI Key

ZENQLONROXFMHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CC=CI

Origin of Product

United States

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